molecular formula C7H10N4O3 B580137 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile CAS No. 644972-55-4

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile

Cat. No. B580137
M. Wt: 198.182
InChI Key: UHLOZXUJVHDKAG-UHFFFAOYSA-N
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Description

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, also known as EMD 57283, is a synthetic compound with potential therapeutic applications. It belongs to the class of imidazolidine-2,4-dione derivatives, which have been extensively studied for their biological activities. EMD 57283 has been shown to possess promising pharmacological properties, making it a subject of interest for scientific research.

Scientific Research Applications

  • Photodegradation of Cymoxanil : This compound is identified as a photoproduct in the photochemical degradation study of the fungicide cymoxanil under UV light in aqueous buffer solutions. This research indicates the compound's relevance in environmental chemistry and fungicide degradation studies (Morrica, Fidente, & Seccia, 2005).

  • Synthesis of Triazenopyrazole Derivatives : In the context of medicinal chemistry, related compounds have been synthesized and evaluated for their potential inhibitory effects on HIV-1 and herpes simplex virus. This illustrates the compound's relevance in drug discovery and virology research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

  • Synthesis of 4H-imidazole Derivatives : This compound and related ones have been synthesized in studies exploring new chemical entities, showcasing its significance in synthetic chemistry and material sciences (Kirilyuk et al., 2008).

  • Antiprotozoal Activity Research : In a study focused on novel bis-benzamidino imidazo compounds, the compound’s derivatives showed strong DNA binding affinity and in vitro activity against certain protozoa, indicating its potential in antiprotozoal drug development (Ismail et al., 2008).

  • Chemical Transformations Studies : The compound's derivatives have been used to study chemical reactivity and transformations under nucleophilic conditions, highlighting its role in fundamental organic chemistry research (Ibrahim & El-Gohary, 2016).

  • Synthesis and Antimicrobial Activity : It has been used in the synthesis of derivatives with potential antimicrobial activity, indicating its relevance in the search for new antimicrobial agents (Mohamed et al., 2012).

properties

IUPAC Name

3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-11-6(13)9-5(12)7(11,4-8)10-14-2/h10H,3H2,1-2H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLOZXUJVHDKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NC(=O)C1(C#N)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674032
Record name 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile

CAS RN

644972-55-4
Record name 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at …
Number of citations: 2 efsa.onlinelibrary.wiley.com
P Morrica, P Fidente, S Seccia - Biomedical Chromatography, 2005 - Wiley Online Library
The photochemical degradation of the fungicide cymoxanil {2‐cyano‐N‐[(ethylamino)carbonyl]‐2‐(methoxyimino) acetamide} was studied in aqueous buffer solution (pH 5.9 ± 0.1) …
Z Haroud, ME Bouldjedri - 2012 - dspace.univ-jijel.dz
L'objectif de la présente étude vise à déterminer les teneurs des pesticides dans les eaux du lac El Kennar (Ghedir Beni Hamza). Pour cela 9 échantillons d'eau ont collectés au mois …
Number of citations: 0 dspace.univ-jijel.dz

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